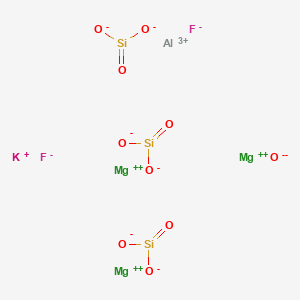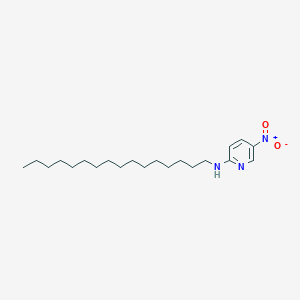
2-Hexadecylamino-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylamino-5-nitropyridine is a heterocyclic organic compound with the molecular formula C21H37N3O2 and a molecular weight of 363.54 g/mol . It is characterized by a pyridine ring substituted with a hexadecylamino group at the 2-position and a nitro group at the 5-position. This compound is primarily used in research and experimental applications .
Preparation Methods
The synthesis of 2-Hexadecylamino-5-nitropyridine involves several steps, typically starting with the nitration of pyridine derivatives. Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Hexadecylamino-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrazine hydrate.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hexadecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, hydrazine hydrate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hexadecylamino-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexadecylamino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hexadecylamino group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
2-Hexadecylamino-5-nitropyridine can be compared with other nitropyridine derivatives, such as 2-amino-5-nitropyridine and 3-nitropyridine . These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique combination of the hexadecylamino and nitro groups in this compound gives it distinct chemical and biological properties .
Similar compounds include:
- 2-amino-5-nitropyridine
- 3-nitropyridine
- 4-nitropyridine
These compounds are used in various research applications and provide a basis for understanding the unique properties of this compound.
Properties
Molecular Formula |
C21H37N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-hexadecyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C21H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21-17-16-20(19-23-21)24(25)26/h16-17,19H,2-15,18H2,1H3,(H,22,23) |
InChI Key |
OLZXKEVJJCMZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


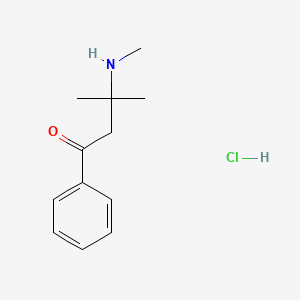
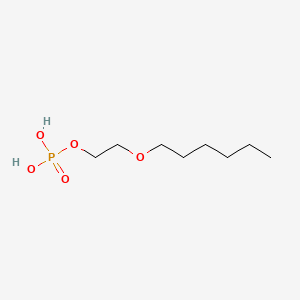
![[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13749301.png)
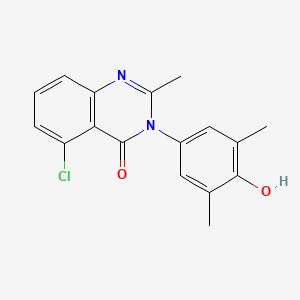
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
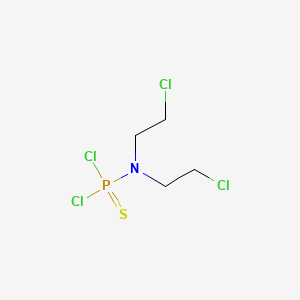

![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
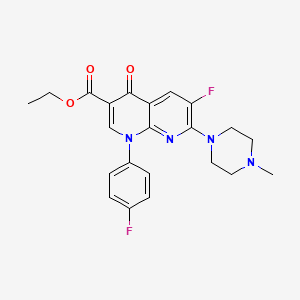
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
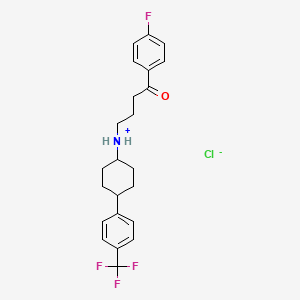
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
